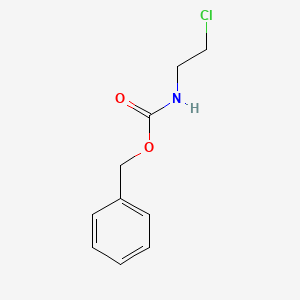

benzyl N-(2-chloroethyl)carbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12ClNO2 |

|---|---|

Molecular Weight |

213.66 g/mol |

IUPAC Name |

benzyl N-(2-chloroethyl)carbamate |

InChI |

InChI=1S/C10H12ClNO2/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) |

InChI Key |

MTDFNGLMQZRYJP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways for Benzyl (B1604629) N-(2-chloroethyl)carbamate and Analogues

Traditional methods for forming the carbamate (B1207046) linkage in this molecule and its structural relatives primarily involve the reaction of activated carbonyl groups with amine precursors.

The most direct and widely utilized method for synthesizing benzyl N-(2-chloroethyl)carbamate and its analogues involves the use of benzyl chloroformate. wikipedia.org This reagent, also known as benzyloxycarbonyl chloride (Cbz-Cl), is a benzyl ester of chloroformic acid prepared by the reaction of benzyl alcohol with phosgene (B1210022). wikipedia.orgorgsyn.org It serves as a source of the benzyloxycarbonyl group, which readily reacts with the nucleophilic nitrogen of an amine to form a stable carbamate linkage. wikipedia.org

The synthesis of the target compound proceeds via the reaction of 2-chloroethylamine (B1212225) (or its hydrochloride salt) with benzyl chloroformate, typically in the presence of a base to neutralize the hydrochloric acid byproduct. A closely related synthesis is that of benzyl (2-chloroethyl)methylcarbamate, which is achieved by reacting N-methyl-2-chloroethylamine hydrochloride with benzyl chloroformate in the presence of sodium hydroxide (B78521). lookchem.com

Analogous reactions further illustrate this pathway's utility. For instance, benzyl N-(2-aminoethyl)carbamate is synthesized by reacting ethylenediamine (B42938) with benzyl chloroformate under controlled pH conditions. prepchem.com A simpler analogue, benzyl carbamate, is readily prepared by the slow addition of benzyl chloroformate to cold, concentrated ammonium (B1175870) hydroxide, with yields reported between 91-94%. orgsyn.org

| Product | Amine Precursor | Reagent | Base/Conditions | Yield | Reference |

| This compound | 2-Chloroethylamine | Benzyl chloroformate | Base (e.g., NaOH) | - | Inferred from lookchem.com |

| Benzyl (2-chloroethyl)methylcarbamate | N-methyl-2-chloroethylamine hydrochloride | Benzyl chloroformate | Sodium hydroxide | - | lookchem.com |

| Benzyl N-(2-aminoethyl)carbamate | Ethylenediamine | Benzyl chloroformate | Sodium hydroxide (pH control) | 54% | prepchem.com |

| Benzyl carbamate | Ammonia | Benzyl chloroformate | Conc. ammonium hydroxide | 91-94% | orgsyn.org |

An alternative to chloroformates involves the condensation of a carbamide, such as urea (B33335), with an alcohol. This pathway avoids the use of highly reactive and hazardous phosgene derivatives. For the synthesis of the parent benzyl carbamate, urea can be reacted directly with benzyl alcohol. One specific method describes heating urea and benzyl alcohol with a nickel-bismuth oxide catalyst to produce benzyl carbamate in a 99% yield.

Further research into condensation reactions shows that pre-formed carbamates can react with aldehydes. For example, the acid-catalyzed condensation of benzyl carbamate with glyoxal (B1671930) has been studied in various solvents, leading to a range of condensation intermediates depending on the acidity and solvent choice. scirp.orgprepchem.com In acetic acid, a cyclic product, N,N′-bis(carbobenzoxy)-3,6-diamino-1,4-dioxane-2,5-diol, is formed. prepchem.com This demonstrates the reactivity of the carbamate group in forming more complex structures. Another approach uses indium triflate to catalyze the synthesis of primary carbamates from various alcohols and urea, which serves as an environmentally friendly carbonyl source. organic-chemistry.org

Syntheses involving dichloroethylamine precursors are critical in the formation of various nitrogen mustard compounds and other pharmacologically relevant molecules. While a direct, documented synthesis of this compound from a dichloroethylamine is not prominently featured in primary literature, related reactions provide a basis for a plausible synthetic route.

For example, N,N-bis(2-chloroethyl)amine hydrochloride is a known precursor that can be reacted with various nucleophiles and electrophiles. environmentclearance.nic.ingoogle.com Processes have been developed to produce N,N-bis(2-chloroethyl)benzylamine by first reacting benzyl chloride with diethanolamine, followed by treatment with thionyl chloride to convert the hydroxyl groups to chlorides. google.com This results in a tertiary amine, not a carbamate.

A plausible, though not explicitly documented, pathway for this compound could involve the reaction of bis(2-chloroethyl)amine (B1207034) with benzyl chloroformate. This would be analogous to the reaction of other amines with Cbz-Cl, where the secondary amine of the dichloro-precursor acts as the nucleophile to form the N-Cbz bond.

Alternative and Novel Synthetic Strategies for Carbamate Formation

Beyond the classical methods, modern synthetic chemistry offers innovative strategies for carbamate formation that often provide improved selectivity, milder reaction conditions, and better sustainability profiles.

Chemoselectivity is crucial when working with multifunctional molecules. Novel methods have been developed to selectively form carbamates in the presence of other reactive groups. A highly effective and sustainable approach involves the direct synthesis of carbamates from amines using carbon dioxide (CO2) as the carbon source. organic-chemistry.org This methodology can be highly chemoselective, proceeding at room temperature and atmospheric pressure. organic-chemistry.org A three-component coupling of an amine, CO2, and an alkyl halide in the presence of cesium carbonate represents an efficient, mild, and selective method for carbamate synthesis. organic-chemistry.org

Regioselectivity can be a challenge when a molecule contains multiple amine or hydroxyl groups. The use of specific reagents can direct the reaction to the desired site. For instance, O-alkyl S-(pyridin-2-yl)carbonothiolates allow for the selective N-protection of amino groups even in the presence of multiple hydroxyl groups, as demonstrated in the protection of glucosamine. organic-chemistry.org

The benzyloxycarbonyl (Cbz) group, central to the structure of this compound, is one of the most fundamental amine-protecting groups in organic synthesis. wikipedia.org Protecting groups are temporary modifications to a functional group that mask its reactivity during a chemical transformation elsewhere in the molecule. environmentclearance.nic.in Carbamates are ideal for this role as they effectively tame the basicity and nucleophilicity of amines. researchgate.net

The Cbz group is typically installed using benzyl chloroformate, as detailed in section 2.1.1. A key aspect of modern synthesis is the use of an "orthogonal" protecting group strategy. environmentclearance.nic.in This involves using multiple protecting groups in one molecule that can be removed under different, non-interfering conditions. For example, the Cbz group is cleaved by catalytic hydrogenation (e.g., H2, Pd-C) or strong acid, while a tert-butyloxycarbonyl (Boc) group is removed with acid, and a fluorenylmethyloxycarbonyl (Fmoc) group is removed with a base. environmentclearance.nic.in This orthogonality allows for the selective deprotection and reaction of one specific amine in a complex molecule, which is essential in fields like peptide synthesis. environmentclearance.nic.inresearchgate.net Researchers have also developed novel protecting groups, such as fluorous-tagged carbamates, which aid in both protection and purification via fluorous solid-phase extraction (FSPE). nih.gov

Optimization of Reaction Conditions and Yield Enhancement

The efficient synthesis of carbamates, including this compound, is highly dependent on the careful optimization of reaction parameters such as the choice of base, solvent, temperature, and reactant stoichiometry. Research on similar ethyl benzyl carbamates demonstrates that modifying the basic catalysis in the addition-elimination reaction between a benzylamine (B48309) derivative and a chloroformate can lead to excellent yields. scirp.org

A significant improvement in the synthesis of related carbamates has been achieved by using a suitable base like potassium carbonate (K₂CO₃) and conducting the reaction under ambient temperature conditions. This approach has proven to yield excellent results, with reported yields for analogous compounds ranging from 86% to 96%. scirp.org This methodology avoids the need for elevated temperatures, which can often lead to side reactions and decomposition of the desired product.

For the synthesis of benzyl carbamate from urea and benzyl alcohol, reaction conditions have been optimized to achieve high yields. A patented method describes a catalytic reaction under reduced pressure at temperatures between 140-180°C. google.com This process can result in a separation yield of over 90%. google.com The key parameters optimized in this type of synthesis are summarized in the table below.

Table 1: Optimized Reaction Parameters for Analogous Benzyl Carbamate Synthesis

| Parameter | Optimized Condition | Expected Outcome | Reference |

|---|---|---|---|

| Reactants | Urea and Benzyl Alcohol | High conversion and selectivity | google.com |

| Catalyst | Alumina-supported combination of iron oxide, titanium oxide, or nickel oxide | High yield | google.com |

| Temperature | 140-180°C | Efficient reaction rate | google.com |

| Pressure | Reduced pressure (0.2-0.8 atm) | Removal of by-products | google.com |

| Reactant Ratio | Benzyl alcohol to urea molar ratio of 3:1 to 8:1 | Maximizes urea conversion | google.com |

| Reaction Time | 3-8 hours | Completion of reaction | google.com |

This table was generated based on data from the synthesis of benzyl carbamate and serves as a model for the potential optimization of this compound synthesis.

Furthermore, in the synthesis of benzyl N-(2-aminoethyl)carbamate, a close structural analog, careful control of pH is crucial for maximizing yield. The reaction is typically carried out by the dropwise addition of benzyl chloroformate to a solution of the amine at a controlled temperature of 25°C, while maintaining the pH between 3.0 and 4.5 using sodium hydroxide. This meticulous control prevents the degradation of reactants and products, leading to a satisfactory yield of the crude product. prepchem.com

Advanced Purification and Characterization Techniques for Synthetic Products

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, by-products, and other impurities. A combination of extraction and chromatographic techniques is generally employed.

For related carbamates, purification often begins with an aqueous workup to remove water-soluble impurities. The crude product is then extracted into an organic solvent. For instance, in the synthesis of benzyl N-(2-aminoethyl)carbamate, after the initial reaction, the aqueous filtrate is extracted with benzene (B151609) to remove non-polar impurities before the product is isolated. prepchem.com

Purification Techniques:

Flash column chromatography is a highly effective method for the purification of carbamates. prepchem.com For benzyl N-2-(methylthio)ethylcarbamates, a similar compound, purification is achieved using column chromatography on silica (B1680970) gel. udayton.edu The choice of eluent is critical for achieving good separation. A common solvent system for related compounds is a mixture of hexane (B92381) and ethyl acetate (B1210297) or hexane and methylene (B1212753) chloride. udayton.edu The progress of the purification can be monitored by thin-layer chromatography (TLC). mdpi.com

Table 2: Chromatographic Purification Methods for Related Carbamates

| Technique | Stationary Phase | Mobile Phase (Eluent) | Application | Reference |

|---|---|---|---|---|

| Flash Column Chromatography | Silica Gel | 50% Ethyl Acetate / Dichloromethane | Purification of a crude carbamate solid | prepchem.com |

| Column Chromatography | Silica Gel | Hexane : Methylene Chloride (1:1) | Isolation of Benzyl N-2-(methylthio)ethylcarbamates | udayton.edu |

This table was generated based on purification data for analogous carbamates and illustrates common techniques applicable to this compound.

Characterization Techniques:

Once purified, the identity and purity of this compound are confirmed using a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for structural elucidation. For a related compound, benzyl-(4-(2-hydroxyethyl)thiazol-2-yl)carbamate, the chemical shifts and coupling constants of the protons and carbons in the molecule were used to confirm its structure. mdpi.com For benzyl N-2-(methylthio)ethyl-N-nitrosocarbamate, ¹H NMR and ¹³C NMR were used to characterize the purified liquid. udayton.edu

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. For example, HRMS was used to confirm the calculated mass of benzyl N-2-(methylthio)ethyl-N-nitrosocarbamate. udayton.edu

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product. The EPA has developed methods, such as Method 531.2, which utilize HPLC for the analysis of N-methylcarbamoyloximes and N-methylcarbamates, often coupled with post-column derivatization and fluorescence detection for enhanced sensitivity. rssl.com

The combination of these purification and characterization techniques ensures the isolation of this compound with high purity and a confirmed chemical structure.

Mechanistic Organic Chemistry and Reactivity Profile

Electrophilic Nature of the 2-Chloroethyl Moiety

The presence of a chlorine atom, an effective leaving group, on the terminal carbon of the ethyl substituent is central to the electrophilic reactivity of benzyl (B1604629) N-(2-chloroethyl)carbamate. This reactivity is most prominently expressed through intramolecular cyclization and intermolecular alkylation reactions.

A defining characteristic of N-(2-chloroethyl)carbamates is their propensity to undergo intramolecular cyclization. In this process, the lone pair of electrons on the nitrogen atom of the carbamate (B1207046) group acts as an internal nucleophile, attacking the carbon atom bearing the chlorine. This anchimerically assisted reaction results in the displacement of the chloride ion and the formation of a highly reactive, three-membered cyclic intermediate known as an aziridinium (B1262131) ion.

This transformation is a classic example of a neighboring group participation reaction, where the rate of reaction is significantly accelerated compared to a similar reaction without the participating group. The formation of the strained aziridinium ring renders the intermediate highly susceptible to subsequent nucleophilic attack.

The electrophilic aziridinium ion formed from benzyl N-(2-chloroethyl)carbamate is a potent alkylating agent. It can readily react with a wide range of external nucleophiles. The ring-opening of the aziridinium ion by a nucleophile proceeds via an SN2-type mechanism, where the nucleophile attacks one of the carbon atoms of the ring, leading to the formation of a stable, alkylated product.

The regioselectivity of the nucleophilic attack on the aziridinium ion is influenced by both steric and electronic factors. In general, attack at the less substituted carbon is favored. This reactivity has been harnessed in various synthetic applications, allowing for the introduction of the N-benzyloxycarbonyl-2-aminoethyl moiety onto diverse molecular scaffolds.

Carbamate Linkage Hydrolysis Mechanisms

The carbamate linkage in this compound, while relatively stable, can be cleaved under both acidic and basic conditions. The specific mechanism of hydrolysis is highly dependent on the pH of the reaction medium and the nature of substituents on the carbamate.

Under acidic conditions, the hydrolysis of the carbamate linkage is initiated by the protonation of the carbonyl oxygen. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.

In the presence of a base, the hydrolysis of this compound can proceed through several potential pathways. The most direct route involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to a tetrahedral intermediate that subsequently breaks down.

However, an alternative mechanism, known as the E1cB (Elimination-Unimolecular Conjugate Base) mechanism, can also operate. This pathway is initiated by the deprotonation of the carbamate nitrogen, forming an anionic intermediate. This is followed by the elimination of the benzyloxy group to generate an isocyanate intermediate. The highly reactive isocyanate is then rapidly attacked by water to form a carbamic acid, which, as in the acid-catalyzed pathway, decomposes to the corresponding amine and carbon dioxide.

The stability and reactivity of the carbamate linkage are significantly influenced by the electronic properties of the substituents attached to both the nitrogen and the oxygen atoms. Electron-donating groups on the benzyl ring would be expected to increase the electron density on the carbamate oxygen, potentially stabilizing the linkage and decreasing the rate of hydrolysis. Conversely, electron-withdrawing groups would destabilize the carbamate and facilitate its cleavage.

Photochemical Reactivity of this compound and Analogues

The photochemical behavior of carbamates is of significant interest, particularly in the context of photolabile protecting groups. While specific studies focusing solely on the photochemical reactivity of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous structures, such as other benzyl carbamates and o-nitrobenzyl derivatives.

The photoreactivity of benzyl carbamates is centered around the cleavage of the benzylic C-O bond. Upon absorption of UV light, the benzyl group can be cleaved, leading to the release of the protected amine and other byproducts. For benzyl carbamates lacking further activating groups on the aromatic ring, this cleavage generally requires shorter wavelengths of UV light and may proceed through a homolytic or heterolytic pathway.

In the case of this compound, photochemical excitation could potentially lead to the formation of a benzyl radical and a carbamate radical. The subsequent reactions of these radicals would determine the final product distribution. Alternatively, a heterolytic cleavage could yield a benzyl cation and a carbamate anion.

Analogous to other photolabile protecting groups, the introduction of specific substituents on the benzyl ring, such as nitro groups (e.g., in o-nitrobenzyl carbamates), significantly influences the mechanism and efficiency of photorelease. For instance, o-nitrobenzyl derivatives undergo an intramolecular redox reaction upon irradiation, leading to the formation of an o-nitrosobenzaldehyde and the release of the carbamic acid, which then decarboxylates to the free amine. While this compound lacks such an activating group, its photochemical decomposition under UV irradiation is expected to yield toluene, carbon dioxide, and 2-chloroethylamine (B1212225) as the primary fragmentation products, arising from the cleavage of the benzylic C-O bond and subsequent decarboxylation.

It is also conceivable that the 2-chloroethyl group could participate in subsequent reactions following the initial photolytic cleavage. For instance, the liberated 2-chloroethylamine could undergo intramolecular cyclization, although this is more commonly observed under thermal or basic conditions rather than as a direct photochemical consequence.

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event to the number of photons absorbed. The quantum yield of photolysis for simple benzyl carbamates is generally low. For these reactions to be synthetically useful, prolonged irradiation times are often necessary.

The wavelength of the incident light is a critical parameter in photochemical reactions. The photolysis of benzyl carbamates typically requires UV irradiation, with the specific wavelength depending on the absorption spectrum of the compound. Benzyl carbamates absorb in the UV region due to the benzene (B151609) chromophore. The efficiency of the photolytic cleavage can be highly dependent on the excitation wavelength. Studies on related systems have shown that the quantum yield can vary significantly with changes in the irradiation wavelength. For example, in some photolabile systems, irradiation at one wavelength can selectively cleave one protecting group over another, a concept known as chromatic orthogonality.

Table 1: General Photochemical Properties of Benzyl Carbamate Analogues

| Property | General Observation for Benzyl Carbamate Analogues |

|---|---|

| Excitation Wavelength | Typically requires UV irradiation. |

| Primary Photochemical Process | Cleavage of the benzylic C-O bond. |

| Quantum Yield | Generally low for unsubstituted benzyl carbamates. |

| Byproducts | Toluene, carbon dioxide, and the corresponding amine. |

| Wavelength Dependence | The efficiency of photolysis can be dependent on the irradiation wavelength. |

Other Significant Chemical Transformations and Derivatization Reactions

Beyond its potential photochemical reactivity, this compound can undergo a variety of other chemical transformations, primarily leveraging the reactivity of the 2-chloroethyl group and the carbamate functionality.

One of the most significant reactions of N-(2-chloroethyl)amides and carbamates is intramolecular cyclization. Under basic conditions, the nitrogen atom can act as an internal nucleophile, displacing the chloride to form a five-membered heterocyclic ring. In the case of this compound, this intramolecular cyclization would lead to the formation of 3-benzyl-2-oxazolidinone. This transformation is a common and efficient method for the synthesis of oxazolidinone rings, which are important structural motifs in many biologically active compounds.

The 2-chloroethyl group is also susceptible to nucleophilic substitution by external nucleophiles. For example, reaction with sodium azide (B81097) would yield benzyl N-(2-azidoethyl)carbamate. This azido (B1232118) derivative can then participate in further reactions, such as "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition) to form triazoles, or reduction of the azide to an amine.

The carbamate group itself can be cleaved under various conditions to deprotect the amine. Standard methods for the cleavage of the benzyloxycarbonyl (Cbz) group, such as catalytic hydrogenolysis (e.g., using H₂ and a palladium catalyst) or treatment with strong acids (e.g., HBr in acetic acid), would be effective for this compound, yielding 2-chloroethylamine.

Derivatization can also be performed on the benzyl group. For instance, electrophilic aromatic substitution reactions could introduce substituents onto the phenyl ring, although the carbamate group may influence the regioselectivity of such reactions.

Table 2: Key Chemical Transformations of this compound and Analogues

| Reaction Type | Reagents and Conditions | Product(s) |

|---|---|---|

| Intramolecular Cyclization | Base (e.g., NaH, K₂CO₃) | 3-Benzyl-2-oxazolidinone |

| Nucleophilic Substitution | Sodium azide (NaN₃) | Benzyl N-(2-azidoethyl)carbamate |

| Carbamate Cleavage (Deprotection) | H₂/Pd-C or HBr/Acetic Acid | 2-Chloroethylamine |

| Reaction with Amines | Primary or secondary amines | N,N-disubstituted-N'-(benzyloxycarbonyl)ethylenediamines |

Molecular and Cellular Biological Activity: Mechanistic Investigations

Interactions with Biomolecules: DNA and Protein Alkylation

The electrophilic 2-chloroethyl group of benzyl (B1604629) N-(2-chloroethyl)carbamate is a reactive center capable of forming covalent bonds with nucleophilic sites on critical biomolecules like DNA and proteins. This alkylating activity is central to its biological effects.

Mechanisms of DNA Interstrand Crosslink Formation by Chloroethylnitrosoureas

The mechanism of DNA damage by benzyl N-(2-chloroethyl)carbamate is best understood by analogy to chloroethylnitrosoureas (CENUs), such as carmustine (B1668450) (BCNU) and lomustine (B1675051) (CCNU). These agents induce highly cytotoxic DNA interstrand crosslinks (ICLs) through a well-defined, two-step process. nih.govduke.edupatsnap.com

Initial Alkylation: The process begins with the chloroethylating agent transferring a 2-chloroethyl group to a nucleophilic site on a DNA base. patsnap.com The most significant site for this initial reaction is the O⁶ position of guanine (B1146940). nih.govmdpi.comresearchgate.net This forms a monoadduct, specifically O⁶-(2-chloroethyl)guanine. nih.gov This initial adduct is a stable precursor to the crosslink. nih.gov

Intramolecular Cyclization and Crosslink Formation: The O⁶-(2-chloroethyl)guanine adduct is unstable and undergoes a spontaneous intramolecular cyclization. mdpi.comnih.gov This reaction forms a reactive cyclic intermediate, 1,O⁶-ethanoguanine. mdpi.comnih.gov This intermediate is highly electrophilic and subsequently reacts with a nucleophilic site on the opposite DNA strand, typically the N³ position of a cytosine base. mdpi.comnih.gov This second alkylation step creates a stable, covalent ethane (B1197151) bridge between the guanine and cytosine bases, resulting in a G-C interstrand crosslink. researchgate.netnih.gov This ICL physically prevents the separation of the DNA double helix, thereby blocking essential cellular processes like DNA replication and transcription, which ultimately leads to cell death. researchgate.netnih.govhubrecht.eu

Specificity and Sites of Alkylation on Nucleic Acids (e.g., O⁶-Guanine)

The biological and cytotoxic effects of chloroethylating agents are critically dependent on the specific site of DNA alkylation. While several nucleophilic sites exist within DNA, including the N⁷ position of guanine, the primary target for the formation of cytotoxic crosslinks is the O⁶ position of guanine. patsnap.comnih.govresearchgate.net

Alkylation at the O⁶ position of guanine (O⁶-alkylguanine) is a major factor in the mutagenic and cytotoxic actions of these compounds. nih.govnih.gov This specific adduct, O⁶-(2-chloroethyl)guanine, is the direct precursor to the DNA interstrand crosslink. nih.gov The formation of this adduct can be counteracted by the DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (MGMT), which can remove the alkyl group, thus preventing the subsequent crosslinking step. mdpi.comnih.govnih.gov The levels of MGMT in cells are therefore a significant factor in determining their resistance to chloroethylating agents. nih.gov

| Target Site | Adduct Formed | Biological Consequence |

| O⁶-Guanine | O⁶-(2-chloroethyl)guanine | Precursor to cytotoxic DNA interstrand crosslinks (ICLs). nih.govnih.gov |

| N⁷-Guanine | N⁷-(2-chloroethyl)guanine | Forms monoadducts; less directly involved in ICL formation. patsnap.com |

| O⁴-Thymine | O⁴-(2-chloroethyl)thymine | Can also serve as a precursor to crosslinks, though O⁶-guanine is the primary site. nih.gov |

Covalent Adduct Formation with Proteins

In addition to reacting with DNA, the reactive species derived from this compound can form covalent adducts with proteins. This occurs via two primary mechanisms: alkylation by the chloroethyl group and carbamoylation by the carbamate (B1207046) moiety.

Alkylation: The same electrophilic chloroethyl intermediate that alkylates DNA can also react with nucleophilic amino acid residues on proteins, such as cysteine, histidine, and lysine (B10760008). This can alter protein structure and function.

Carbamoylation: Nitrosoureas are known to decompose to form isocyanates, which are potent carbamoylating agents. aacrjournals.orgnih.govnih.gov These isocyanates react with amino groups on proteins, particularly the ε-amino group of lysine residues and the terminal α-amino groups. aacrjournals.orgnih.gov This process, known as carbamoylation, alters the charge and conformation of the protein, potentially inactivating enzymes or disrupting protein-protein interactions. aacrjournals.orgnih.gov While not established for this compound specifically, its carbamate structure suggests a potential for similar reactivity, leading to the covalent modification and potential inhibition of various proteins. nih.govnih.govnih.gov

Enzyme Inhibition and Modulation Mechanisms

The carbamate functional group is a well-established structural motif in a wide range of enzyme inhibitors. nih.govmdpi.com Its presence in this compound suggests a capacity for enzyme modulation, most notably the inhibition of serine hydrolases like cholinesterases.

Carbamate-Based Enzyme Inhibitors: Case Studies with Related Derivatives

Carbamate esters are widely recognized for their ability to inhibit serine hydrolases, a large and diverse class of enzymes that use a key serine residue in their active site for catalysis. nih.govnih.govwikipedia.org This class includes critical enzymes like acetylcholinesterase, lipases, and proteases. wikipedia.org

The inhibitory action of carbamates is exemplified by compounds like rivastigmine (B141) and physostigmine, which are used to treat dementia by inhibiting acetylcholinesterase. mdpi.comacs.orgmdpi.com These inhibitors function as "pseudo-irreversible" or "slow-reversible" inhibitors. acs.orgresearchgate.net They act as substrates for the enzyme, but the covalent intermediate they form is much more stable than the natural acetylated intermediate.

The general mechanism involves the nucleophilic attack by the active site serine on the carbonyl carbon of the carbamate. researchgate.net This displaces the alcohol or phenol (B47542) "leaving group" and forms a carbamoylated enzyme. nih.gov This covalent adduct is inactive. While this bond can be hydrolyzed by water to regenerate the active enzyme, the rate of this hydrolysis is significantly slower (minutes to hours) compared to the hydrolysis of the natural acetyl-enzyme intermediate (microseconds), leading to prolonged enzyme inhibition. acs.orgresearchgate.netresearchgate.net

Structure Activity Relationship Sar and Structural Modifications

Impact of Benzyl (B1604629) Moiety Modifications on Reactivity and Biological Interactions

The benzyl group in benzyl N-(2-chloroethyl)carbamate is more than a simple structural component; it plays a crucial role in modulating the compound's reactivity and its interactions with biological systems. Alterations to this aromatic ring can significantly impact the electronic and steric properties of the entire molecule.

Research on related compounds, such as N-benzyl-2-acetamidoacetamides, has shown that modifications to the benzyl ring can influence biological activity. For instance, the introduction of substituents on the benzyl ring can alter the compound's lipophilicity, which in turn affects its ability to cross cell membranes and interact with biological targets. nih.gov In a series of 1,2,6-trisubstituted benzimidazoles, the presence of a benzyl group at the 1-position was found to enhance anti-inflammatory action. mdpi.com

Influence of N-Substitution on Carbamate (B1207046) Stability and Alkylating Efficacy

The stability of the carbamate group and the alkylating potential of the 2-chloroethyl moiety are significantly influenced by substitution on the carbamate nitrogen. The carbamate functional group exhibits a degree of conformational restriction due to the delocalization of non-bonded electrons on the nitrogen into the carboxyl moiety. acs.org This resonance can be perturbed by N-substitution, thereby affecting the stability of the carbamate.

In general, N-monosubstituted carbamates derived from phenols are the most chemically labile, while N,N-disubstituted carbamates are more stable. acs.org For alcohol-derived carbamates, both N-monosubstituted and N,N-disubstituted forms are generally chemically stable towards hydrolysis. acs.org The size and shape of the N-substituent can also affect carbamate stability. nih.gov For example, in a study of biphenyl-3-yl alkylcarbamates, the length of the N-alkyl chain and the characteristics of any aromatic groups attached had a complex influence on plasma stability. nih.gov

The nature of the N-substituent also directly impacts the alkylating efficacy of the 2-chloroethyl group. The synthesis of various N-alkyl carbamates has been achieved through methods that allow for the introduction of diverse substituents on the nitrogen atom. researchgate.net The presence of one or two 2-chloroethyl groups on the nitrogen, as seen in compounds like ethyl N,N-bis(2-chloroethyl)carbamate, creates potent alkylating agents. chemicalbook.combldpharm.com The nitrogen mustard functionality in these molecules is responsible for their ability to form covalent bonds with nucleophilic sites in biological macromolecules. The specific substituents on the nitrogen can modulate this reactivity, either by steric hindrance or by altering the electronic environment of the nitrogen atom.

| N-Substitution Pattern | General Chemical Stability | Factors Affecting Stability | Impact on Alkylating Efficacy |

|---|---|---|---|

| N-monosubstituted (from phenols) | Most labile | pH, size and shape of substituent | Modulated by steric and electronic effects of the substituent. |

| N,N-disubstituted | More stable | ||

| N-monosubstituted (from alcohols) | Generally stable | Hydrolysis rates | Influenced by the electronic nature of the nitrogen and the number of alkylating arms. |

| N,N-disubstituted (from alcohols) | Generally stable |

Stereochemical Considerations in Derivatives

Stereochemistry plays a pivotal role in the biological activity of many compounds, and derivatives of this compound are no exception. The introduction of chiral centers into the molecule can lead to stereoisomers with markedly different biological properties.

A compelling example of this is seen in a study of N-benzyl-2-acetamidopropionamide derivatives. nih.gov The evaluation of individual stereoisomers of N-benzyl-2-acetamido-3-methoxypropionamide revealed that the anticonvulsant activity predominantly resided in the (R)-stereoisomer, which had an ED50 value of 4.5 mg/kg, while the (S)-stereoisomer had an ED50 exceeding 100 mg/kg. nih.gov This profound difference underscores the importance of stereochemistry in the interaction between a drug molecule and its biological target.

While specific research on the stereochemical aspects of this compound itself is not widely available, the principles derived from structurally related compounds strongly suggest that if chiral centers were introduced, for example, through modification of the benzyl or ethyl groups, the resulting enantiomers or diastereomers would likely exhibit different activities. The three-dimensional arrangement of atoms is critical for the precise fit of a molecule into the active site of an enzyme or the binding pocket of a receptor.

Rational Design of Analogues for Targeted Reactivity and Selectivity

The rational design of analogues of this compound is a key strategy for developing compounds with enhanced reactivity and selectivity for specific biological targets. This approach involves making deliberate structural modifications based on an understanding of the structure-activity relationships.

One approach to rational design is the development of prodrugs. For instance, a "biooxidisable" prodrug approach has been used to design carbamate-based inhibitors of acetylcholinesterase (AChE). nih.gov This strategy involves creating a less active precursor that is converted into the highly potent inhibitor in a specific biological environment. nih.gov Such an approach could be applied to this compound analogues to target their alkylating activity to particular tissues or cell types, thereby potentially reducing off-target effects.

Molecular docking studies are another powerful tool in the rational design process. By computationally modeling the interaction of a ligand with its target, researchers can predict which modifications are likely to improve binding affinity and selectivity. nih.gov This allows for the prioritization of synthetic targets and a more focused approach to analogue development. The design of new carbamate derivatives often involves considering how modifications to the N- and O-termini of the carbamate can modulate biological properties and improve stability. acs.org The synthesis of diverse libraries of carbamates with varying substituents is a common strategy to explore the chemical space and identify compounds with desired characteristics. researchgate.netrsc.org

| Design Strategy | Description | Potential Outcome for this compound Analogues |

|---|---|---|

| Prodrug Approach | Creation of a less active precursor that is metabolically converted to the active form. | Targeted delivery and activation of the alkylating agent, potentially reducing systemic toxicity. nih.gov |

| Molecular Docking | Computational simulation of the ligand-target interaction to predict binding affinity. | Informed design of analogues with improved selectivity for a specific biological target. nih.gov |

| Substituent Modification | Systematic alteration of substituents on the benzyl ring or carbamate nitrogen. | Fine-tuning of lipophilicity, electronic properties, and steric hindrance to optimize activity and selectivity. mdpi.comacs.org |

| Stereochemical Control | Synthesis of specific stereoisomers. | Identification of the more active enantiomer or diastereomer, leading to a more potent and specific compound. nih.gov |

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations (DFT, Ab Initio) for Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and predicting the reactivity of benzyl (B1604629) N-(2-chloroethyl)carbamate. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its geometry, energy, and electronic properties.

The flexibility of the benzyl N-(2-chloroethyl)carbamate molecule, particularly around the carbamate (B1207046) linkage and the ethyl chain, gives rise to multiple possible conformations. The carbamate group itself can exist in syn and anti conformations, and the energetic preference for one over the other can be influenced by temperature and intermolecular interactions. acs.org

Table 1: Representative Theoretical Calculation Methods for Carbamate Analysis This table is based on methodologies applied to similar carbamate compounds.

| Method | Basis Set | Properties Calculated | Typical Application |

| DFT (B3LYP) | 6-31G(d,p) | Optimized geometry, vibrational frequencies, HOMO/LUMO energies | Structure optimization and electronic property analysis researchgate.net |

| Hartree-Fock (HF) | 6-31+G(d) | Optimized geometry, vibrational frequencies | Comparison with experimental vibrational spectra acs.orgnih.gov |

| DFT (M06-2X) | N/A | Reaction kinetics, transition states | Investigating antioxidant mechanisms nih.gov |

The presence of a reactive 2-chloroethyl group suggests that this compound can undergo various reactions, such as intramolecular cyclization to form an oxazolidinone or intermolecular substitution reactions. Quantum chemical calculations are invaluable for elucidating the mechanisms of these reactions. By mapping the potential energy surface from reactant to product, researchers can identify the transition state—the highest energy point along the reaction coordinate.

The structure and energy of the transition state provide critical information about the reaction's feasibility and rate. For instance, studies on the solvolysis of substituted benzyl chlorides have shown how computational methods can detail changes in transition state structure, indicating shifts between stepwise (carbocation intermediate) and concerted mechanisms. acs.org Similar approaches applied to this compound could predict the activation energy for the loss of the chloride ion and subsequent reactions, offering insights into its chemical stability and reactivity profile.

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound when interacting with biological macromolecules, such as enzymes or receptors, over time. While specific MD studies on this compound are not prominent in the literature, research on other carbamates provides a clear blueprint for such investigations.

MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. acs.orgnih.govmdpi.com In a typical setup, the carbamate molecule would be placed in a simulation box with a target biomolecule (e.g., an enzyme) and solvent (usually water) to mimic physiological conditions. The simulation would track the trajectory of every atom, revealing how the compound binds to, moves within, and potentially modifies the target. For example, MD simulations have been used to study the transport of carbamate through a 40 Å-long tunnel within the enzyme carbamoyl (B1232498) phosphate (B84403) synthetase, calculating the free energy barriers for its passage. acs.orgnih.gov Such a study on this compound could reveal its binding stability in an active site and the conformational changes it might induce in the target protein.

Molecular Docking Studies for Target Binding Prediction (e.g., enzyme active sites)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict how a small molecule like this compound might bind to the active site of an enzyme. The process involves sampling a large number of possible conformations and orientations of the ligand within the target's binding site and then using a scoring function to rank them.

Carbamate derivatives are known to inhibit various enzymes, including cholinesterases (AChE and BChE) and carbonic anhydrases. Docking studies on these systems have revealed key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-enzyme complex. For this compound, docking could be used to screen potential biological targets. The benzyl group could form hydrophobic or π-stacking interactions, while the carbamate moiety could act as a hydrogen bond donor and acceptor. The results of docking studies, often presented as a binding affinity or score, can help prioritize compounds for experimental testing.

Table 2: Potential Molecular Docking Targets for Benzyl Carbamate Derivatives This table is illustrative and based on the known activities of related carbamate compounds.

| Target Enzyme | Potential Interaction Sites | Significance | Supporting Evidence |

| Acetylcholinesterase (AChE) | Catalytic Active Site (CAS), Peripheral Anionic Site (PAS) | Inhibition is a strategy for Alzheimer's disease treatment | Docking studies performed on tacrine-carbamate derivatives mdpi.com |

| Butyrylcholinesterase (BChE) | Catalytic Active Site | Inhibition is relevant for neurodegenerative diseases | Benzene-based carbamates show inhibitory activity |

| Carbonic Anhydrase II | Active site zinc ion and surrounding residues | Inhibition is relevant for glaucoma and other conditions | Docking of benzimidazole-derived inhibitors |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of chemical properties) to an activity endpoint, such as an IC₅₀ value.

For a series of analogues of this compound, a QSAR model could be developed to understand which structural features are most important for a particular biological effect. For example, studies on ethyl benzyl carbamates have used QSAR to identify new candidates with potential ixodicide (tick-killing) activity. acs.orgnih.gov The descriptors used in such models can include electronic (e.g., atomic charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) properties. A validated QSAR model can provide mechanistic insights by highlighting the key physicochemical properties driving the activity and can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Applications in Chemical Probe Development and Derivatization Strategies

Utilization as a Chemical Intermediate in Complex Molecule Synthesis

Benzyl (B1604629) N-(2-chloroethyl)carbamate is a bifunctional chemical intermediate whose utility in organic synthesis stems from its two key structural features: the benzyloxycarbonyl (Cbz) group and the 2-chloroethyl chain. The Cbz group is a widely used protecting group for primary and secondary amines. ontosight.ai In multi-step syntheses, such as peptide synthesis, the Cbz group masks the reactivity of an amine, allowing chemical transformations to be performed on other parts of the molecule without affecting the protected amine. ontosight.ai Once the desired modifications are complete, the Cbz group can be readily removed under specific conditions to regenerate the free amine. ontosight.ai

The 2-chloroethyl portion of the molecule provides a reactive handle for introducing the protected aminoethyl fragment into larger, more complex structures. As an alkylating agent, the terminal chlorine can react with various nucleophiles, forming a new covalent bond. This dual functionality makes benzyl N-(2-chloroethyl)carbamate a valuable intermediate for constructing molecules that require a protected ethylamine (B1201723) sidechain, which can be deprotected in a later synthetic step. Patents associated with this chemical structure underscore its role in proprietary synthetic pathways. nih.gov

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₂ClNO₂ |

| Molecular Weight | 213.66 g/mol |

| Synonyms | (2-Chloroethyl)carbamic acid benzyl ester |

| Key Functional Groups | Benzyloxycarbonyl (Cbz), 2-chloroethyl |

Data sourced from PubChem. nih.gov

Design of Photolabile Caging Groups and Controlled Release Systems

The carbamate (B1207046) linkage within this compound provides a structural basis for the design of sophisticated controlled-release systems. A key application in this area is the development of "caged" compounds, where a bioactive molecule is rendered inert by a photolabile protecting group (a "caging group"). nih.gov The activity of the molecule is restored by exposing it to light of a specific wavelength, which cleaves the protecting group and releases the active substance with high spatiotemporal precision. nih.govwiley-vch.de

While this compound itself is not photolabile, its core structure is analogous to those used in established photolabile systems. For instance, ortho-nitrobenzyl groups are among the most common caging groups used in biology. nih.govwiley-vch.de By incorporating a nitro group onto the benzyl ring of a carbamate, the resulting compound becomes sensitive to UV light. Photolysis of such a nitrobenzyl carbamate derivative proceeds via an intramolecular rearrangement that ultimately cleaves the carbamate bond, releasing the free amine, carbon dioxide, and a nitrosobenzaldehyde byproduct. wiley-vch.de This strategy allows for the precise, light-induced release of amine-containing molecules. Researchers have also developed other caging groups, such as coumarins and bis-styrylthiophene (BIST), to improve properties like absorption wavelength and decaging efficiency. nih.gov

Table 2: Comparison of Common Photolabile Caging Groups for Amines

| Caging Group | Typical Activation Wavelength | Key Features |

|---|---|---|

| ortho-Nitrobenzyl (NB) | UV (~350 nm) | Most widely used; well-understood mechanism. nih.govwiley-vch.de |

| Coumarin-based | UV to Visible (~350-450 nm) | High quantum yields; rapid release kinetics. nih.gov |

| Bis-styrylthiophene (BIST) | Visible (~440 nm) | Improved two-photon sensitivity for 3D spatial control. nih.gov |

Conjugation Chemistry for Bioconjugates and Labeling

The structure of this compound is well-suited for applications in bioconjugation, the process of linking molecules to biomolecules such as proteins or antibodies. The 2-chloroethyl group functions as a reactive electrophile capable of alkylating nucleophilic residues on proteins, such as the thiol group of cysteine or the amine group of lysine (B10760008), to form stable covalent bonds.

This reactivity is analogous to that of other benzyl-containing labeling agents. For example, benzyl isothiocyanates have been developed for the specific labeling of cysteine residues on proteins, including antibodies like trastuzumab. rsc.orgresearchgate.net In a similar fashion, this compound could be used to attach a Cbz-protected aminoethyl linker to a protein.

More advanced applications of benzyl carbamates in bioconjugation are found in the field of antibody-drug conjugates (ADCs). d-nb.info In this context, benzyl carbamate derivatives are used as cleavable linkers that connect a potent drug payload to an antibody. One sophisticated strategy employs benzyl α-ammonium carbamates (BACs) that undergo a tandem 1,6- to 1,2-elimination reaction upon a specific trigger, ensuring the payload is released only after reaching the target cell. d-nb.info This approach highlights the versatility of the benzyl carbamate scaffold in creating complex bioconjugates with controlled release properties. d-nb.info

Table 3: Strategies for Bioconjugation Using Benzyl Derivatives

| Reagent Type | Target Residue on Protein | Resulting Linkage | Application Example |

|---|---|---|---|

| Benzyl Isothiocyanate | Cysteine | Thiocarbamate | Fluorescent labeling of antibodies. rsc.orgresearchgate.net |

| This compound (proposed) | Cysteine, Lysine | Thioether, Secondary Amine | Attachment of a protected aminoethyl linker. |

| Benzyl α-Ammonium Carbamate (BAC) Linker | Varies based on conjugation chemistry | Carbamate (cleavable) | Payload delivery in Antibody-Drug Conjugates (ADCs). d-nb.info |

Development of Analytical Derivatization Reagents

In analytical chemistry, derivatization is a common strategy to improve the detection and separation of analytes, particularly in chromatography techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). ddtjournal.compsu.edu Derivatization can enhance an analyte's volatility, thermal stability, or ionization efficiency, leading to better sensitivity and more reliable quantification. psu.edu

The introduction of a benzyl group is a known method to improve the chromatographic properties of certain molecules. A notable example is the use of benzyl trichloroacetimidates as derivatizing agents for phosphonic acids, which are hydrolysis products of nerve agents. nih.gov The reaction converts the polar phosphonic acids into their corresponding benzyl esters, which are more amenable to analysis by GC-MS. This method was successfully applied to identify nerve agent markers in complex samples during proficiency tests by the Organisation for the Prohibition of Chemical Weapons (OPCW). nih.gov

Given these precedents, this compound could theoretically be employed as a derivatization reagent. It could react with analytes containing suitable nucleophilic groups to attach the Cbz-protected aminoethyl moiety. This would significantly alter the polarity and molecular weight of the analyte, potentially improving its retention characteristics on a reversed-phase column and enhancing its response in mass spectrometry.

Table 4: Examples of Derivatization Reagents for Chromatography

| Derivatizing Agent | Target Analyte Functional Group | Purpose | Analytical Technique |

|---|---|---|---|

| Benzyl trichloroacetimidate | Phosphonic Acids | Forms benzyl esters to improve volatility. nih.gov | GC-MS |

| Dansyl Chloride | Primary and Secondary Amines | Adds a fluorescent tag for detection. ddtjournal.com | HPLC-Fluorescence |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Alcohols, Carboxylic Acids, Amines | Forms volatile silyl (B83357) derivatives. | GC-MS |

| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehydes, Ketones | Forms stable hydrazones for detection. ddtjournal.com | HPLC-UV |

Advanced Analytical Characterization Techniques for Research

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), Mass Spectrometry (MS) for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are fundamental tools for the detailed structural analysis of benzyl (B1604629) N-(2-chloroethyl)carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides precise information about the carbon-hydrogen framework of a molecule. For benzyl N-(2-chloroethyl)carbamate, ¹H NMR and ¹³C NMR spectra are used to confirm its structure. Although specific spectral data for this exact compound is not widely published in literature, typical chemical shifts can be predicted based on related structures like benzyl carbamate (B1207046) and 2-chloroethyl compounds. rsc.orgnih.gov

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzyl group (typically in the 7.3-7.5 ppm range), a singlet for the benzylic methylene (B1212753) (-CH₂-) protons adjacent to the oxygen (around 5.1 ppm), and two triplets for the ethyl protons (-CH₂CH₂Cl). The methylene group attached to the nitrogen would appear downfield from the one attached to the chlorine due to the differing electronic environments. A broad singlet for the N-H proton would also be observable. rsc.orghmdb.ca

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing signals for the carbonyl carbon (around 156 ppm), the aromatic carbons, and the aliphatic carbons of the benzyl and chloroethyl groups.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its carbamate structure. Key vibrational frequencies are anticipated based on data from similar carbamates like benzyl carbamate. rsc.orgnist.gov

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300-3400 | Amide N-H stretching vibration |

| C-H Aromatic | 3000-3100 | Aromatic C-H stretching |

| C-H Aliphatic | 2850-3000 | Aliphatic C-H stretching |

| C=O Stretch | 1690-1720 | Carbamate carbonyl stretching. rsc.org |

| N-H Bend | 1600-1620 | Amide N-H bending vibration. rsc.org |

| C-O Stretch | 1200-1300 | Ester-like C-O stretching |

| C-Cl Stretch | 600-800 | Carbon-chlorine stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for quantitative analysis and monitoring reactions involving aromatic compounds. This compound contains a benzene (B151609) ring, which is the primary chromophore. The UV-Vis spectrum, typically measured in a solvent like ethanol (B145695) or methanol, is expected to show absorption maxima characteristic of the benzyl group. For instance, benzyl alcohol exhibits an absorption maximum around 257 nm, and the benzyl cation shows a strong absorption band at 303 nm. researchgate.netrsc.org This technique can be used to monitor the deprotection of the carbamate or other reactions involving the aromatic ring by observing changes in the absorption spectrum. emerginginvestigators.org

Mass Spectrometry (MS) Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₂ClNO₂), the expected exact mass is 213.0557 g/mol . nih.gov Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be used. The resulting mass spectrum would show a molecular ion peak ([M]⁺) and characteristic isotopic peaks due to the presence of chlorine (³⁵Cl and ³⁷Cl). Fragmentation patterns would likely involve the loss of the benzyl group, the chloroethyl group, or other neutral fragments, providing further structural confirmation.

Chromatographic Separations: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) for Purity and Reaction Analysis

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and impurities, thereby allowing for accurate purity assessment and reaction monitoring.

High-Performance Liquid Chromatography (HPLC) HPLC is the premier method for the analysis of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method is typically employed for carbamates.

A study on the determination of benzyl chloride in a drug substance utilized a C18 column with a mobile phase of ammonium (B1175870) acetate (B1210297) buffer and methanol, with UV detection at 220 nm. jocpr.com A similar setup could be adapted for analyzing this compound. The method would be validated for specificity, linearity, accuracy, and precision to ensure reliable quantification of the compound's purity or its concentration during a reaction. jocpr.com

Example HPLC Method Parameters:

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Water or Methanol/Water |

| Detector | UV-Vis Diode Array Detector (DAD) at ~220-260 nm |

| Flow Rate | 1.0 mL/min |

Gas Chromatography (GC) GC can be used if the compound is sufficiently volatile and thermally stable. However, carbamates can sometimes degrade at the high temperatures used in GC inlets. If viable, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) can provide excellent separation and sensitivity for purity analysis and identifying volatile impurities. The use of derivatization agents might be necessary to improve thermal stability and chromatographic behavior.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography provides unambiguous proof of molecular structure by mapping the electron density of a single crystal. While the crystal structure of this compound itself is not reported, the structures of several derivatives have been determined, offering insight into the molecular conformation and intermolecular interactions common to this class of compounds.

For example, the crystal structure of benzyl N-(2-formylphenyl)carbamate was solved, revealing details about its molecular conformation, which is stabilized by an intramolecular N-H···O hydrogen bond. researchgate.net In another study, the crystal structure of benzyl N-(3-chloro-4-fluorophenyl)carbamate was analyzed. scienceopen.comresearchgate.net The analysis showed that the phenyl and chlorofluorophenyl rings were not coplanar and that the crystal packing was stabilized by intermolecular N-H···O and C-H···O hydrogen bonds. scienceopen.comresearchgate.net

These studies on derivatives demonstrate how X-ray crystallography can elucidate:

Precise bond lengths and angles.

The planarity or non-planarity of different parts of the molecule.

The conformation of the carbamate linkage.

The nature of intermolecular forces (e.g., hydrogen bonding, π-π stacking) that dictate how molecules are arranged in the solid state. researchgate.net

Key Data from X-ray Analysis of a Derivative (benzyl N-(2-formylphenyl)carbamate): researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.5862 |

| b (Å) | 6.7950 |

| c (Å) | 15.8427 |

Such data is crucial for understanding the solid-state properties of materials and for designing new molecules with specific three-dimensional structures.

Advanced Techniques for Mechanistic Studies (e.g., Laser Flash Photolysis)

To investigate the reaction mechanisms involving this compound, particularly those involving short-lived intermediates, advanced techniques like laser flash photolysis (LFP) can be employed.

LFP is a powerful tool for studying the kinetics and spectra of transient species such as free radicals and excited states. A short, intense laser pulse is used to initiate a photochemical reaction, and the resulting transient species are monitored in real-time using absorption or fluorescence spectroscopy. nih.gov

While no LFP studies have been published specifically for this compound, research on related compounds provides a framework for how such an investigation could proceed. For instance, LFP studies on benzyl chloride have been used to examine the formation and decay of benzyl radicals following photolysis at 266 nm. rsc.org These studies monitored the time-resolved absorption of the benzyl radical to determine its rate of formation. rsc.org

If this compound were subjected to LFP, potential mechanistic pathways that could be studied include:

Homolytic cleavage of the C-O bond in the benzyl group to form a benzyl radical.

Cleavage of the C-N or C-Cl bonds.

The formation and lifetime of triplet excited states of the aromatic ring.

By combining LFP with other methods like HPLC-MS to analyze the final photoproducts, a detailed mechanism for the photochemical degradation or reaction of this compound could be established. nih.gov

Emerging Research Directions and Unexplored Avenues

Bioorthogonal Chemistry Applications of the Chloroethyl Carbamate (B1207046) Moiety

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. While the chloroethyl group is not a classic bioorthogonal handle, its reactivity presents possibilities for such applications.

Detailed Research Findings:

The field of bioorthogonal chemistry is continually expanding its toolkit of reactive groups. The chloroethyl moiety, while a simple alkyl halide, possesses electrophilic character that could potentially be harnessed for selective ligation reactions within a biological context. Its reactivity towards nucleophiles, such as thiols present in cysteine residues of proteins, could form the basis for covalent labeling studies.

However, a significant challenge lies in achieving true bioorthogonality. The reactivity of the chloroethyl group is not as selective as established bioorthogonal pairs like azide-alkyne cycloadditions. This could lead to off-target reactions with various endogenous nucleophiles. Future research would need to focus on modulating the reactivity of the C-Cl bond, possibly through electronic effects of the carbamate group, to enhance selectivity.

One potential, yet speculative, avenue is its use in "click-and-release" strategies. In these systems, a bioorthogonal reaction triggers the cleavage of a linker and the release of a cargo molecule. While carbamates have been incorporated into such systems, the specific use of the chloroethyl group as a trigger or a component of the cleavable linker is an area that remains to be explored.

Catalytic Systems for Modified Reactivity and Selectivity

The carbon-chlorine bond in benzyl (B1604629) N-(2-chloroethyl)carbamate is a key site for chemical modification. Modern catalytic methods offer the potential to selectively activate and functionalize this bond, opening up new synthetic pathways.

Detailed Research Findings:

Transition-metal catalysis has revolutionized the functionalization of C-Cl bonds. Catalytic systems based on metals like palladium, nickel, and copper are well-known to facilitate cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

For benzyl N-(2-chloroethyl)carbamate, such catalytic systems could be employed to replace the chlorine atom with a wide array of functional groups. This would allow for the diversification of the compound's structure, leading to libraries of derivatives with potentially novel biological activities or material properties. For instance, Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions could be adapted to introduce aryl, alkynyl, or amino groups, respectively.

A key challenge would be to achieve selectivity, particularly in the presence of the other functional groups within the molecule, such as the aromatic ring of the benzyl group and the carbamate linkage. The development of catalyst systems that can selectively target the aliphatic C-Cl bond over potential C-H activation of the aromatic ring or reactions with the carbamate would be crucial. Research in this area would contribute not only to the chemistry of this specific compound but also to the broader field of selective catalysis.

Integration with Systems Biology Approaches for Comprehensive Mechanistic Understanding

To fully understand the biological effects of this compound, a systems-level approach is necessary. Systems biology integrates experimental data with computational modeling to provide a holistic view of how a compound interacts with a biological system.

Detailed Research Findings:

Given its reactive chloroethyl group, this compound is likely to interact with multiple cellular components, particularly proteins. A powerful technique to identify the protein targets of a small molecule is thermal proteome profiling (TPP) . This method assesses changes in the thermal stability of proteins upon ligand binding. By comparing the proteome-wide thermal stability in the presence and absence of the compound, researchers can identify direct targets and downstream effectors.

Furthermore, metabolomics , the large-scale study of small molecules (metabolites) within cells, could reveal how this compound perturbs cellular metabolic networks. The covalent modification of enzymes by the compound could lead to changes in metabolite concentrations, providing insights into its mechanism of action.

Integrating data from proteomics, metabolomics, and transcriptomics would allow for the construction of a comprehensive model of the compound's cellular effects. This systems-level understanding is invaluable for potential therapeutic applications, allowing for the prediction of both efficacy and potential off-target effects. To date, such studies on this compound have not been extensively reported, representing a significant opportunity for future research.

Development of Advanced Materials and Polymer Science Applications (where applicable to the compound's chemistry)

The bifunctional nature of this compound makes it a potential building block for the synthesis of novel polymers and advanced materials.

Detailed Research Findings:

Carbamate linkages are the defining feature of polyurethanes, a major class of polymers. The this compound molecule contains both a carbamate group and a reactive chloroethyl group, which could be exploited in polymer synthesis.

The chloroethyl group can serve as a site for polymerization or for post-polymerization modification. For example, it could be converted to a more reactive group to initiate polymerization, or it could be used in polycondensation reactions. Alternatively, polymers could be synthesized with pendant chloroethyl groups, which could then be functionalized to introduce specific properties, such as hydrophilicity, bio-conjugation sites, or cross-linking capabilities. Derivatives of 2-chloroethyl carbamate have been noted for their potential as intermediates or modifiers in polymer science. nih.gov

The development of polymers from this compound could lead to materials with unique properties. The presence of the carbamate group could impart properties typical of polyurethanes, such as good mechanical strength and flexibility, while the functionalization of the chloroethyl group could allow for the tuning of these properties or the introduction of new functionalities. This area remains largely unexplored and holds promise for the creation of novel functional materials.

Q & A

Basic Research Questions

Q. What established synthetic methodologies are reported for benzyl N-(2-chloroethyl)carbamate, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis often involves carbamate formation via reaction of 2-chloroethylamine with benzyl chloroformate under controlled pH (e.g., in dichloromethane with a base like triethylamine). Optimization includes temperature control (0–5°C to minimize side reactions) and stoichiometric ratios (1:1.2 amine to chloroformate). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity. Crystallographic validation of intermediates, such as tert-butyl analogs, supports structural fidelity .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

- Methodological Answer :

- 1H/13C NMR : Identifies carbamate protons (δ 4.0–4.5 ppm for –OCH2–, δ 7.3–7.5 ppm for benzyl aromatic protons) and chloroethyl groups (δ 3.6–3.8 ppm for –CH2Cl) .

- HRMS : Confirms molecular ion peaks (e.g., [M+H]+ for C10H12ClNO2 at m/z 214.0634) .

- IR Spectroscopy : Detects carbamate C=O stretches (~1700 cm⁻¹) and N–H bends (~1530 cm⁻¹) .

Advanced Research Questions

Q. How do crystallographic data resolve ambiguities in the molecular conformation of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction reveals bond lengths, angles, and torsional strain. For example, in tert-butyl analogs:

- Crystal System : Monoclinic (space group P21/c) with unit cell parameters: a = 9.6132 Å, b = 17.1282 Å, c = 10.6763 Å, β = 93.868° .

- Key Observations : Chloroethyl groups adopt gauche conformations to minimize steric clash with the carbamate oxygen. Hydrogen bonding between N–H and carbonyl oxygen stabilizes the lattice .

Q. What strategies address discrepancies in biological activity data for benzyl carbamates across different cell lines?

- Methodological Answer :

- Dose-Response Assays : Test compounds at logarithmic concentrations (e.g., 1 nM–100 µM) to identify IC50 variability.

- Mechanistic Profiling : Use kinase inhibition assays or proteomics to identify off-target effects. For example, benzyl carbamates with HIF-1α inhibitory activity in prostate cancer cells (PC-3M-CT+) may show divergent results in other lines due to metabolic differences .

- Statistical Analysis : Apply ANOVA or mixed-effects models to account for inter-experimental variability .

Q. How can computational tools predict the reactivity of benzyl carbamates in novel synthetic pathways?

- Methodological Answer :

- Retrosynthesis Software : Tools leveraging REAXYS or Pistachio databases propose routes via functional group interconversion (e.g., converting amines to carbamates) .

- DFT Calculations : Predict transition-state energies for key steps (e.g., nucleophilic substitution at the chloroethyl group). For example, B3LYP/6-31G* models assess steric and electronic effects on reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.